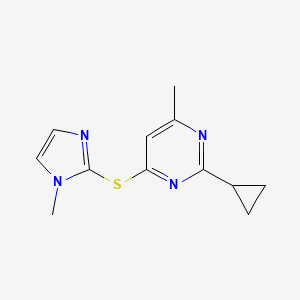

2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine

Description

Properties

IUPAC Name |

2-cyclopropyl-4-methyl-6-(1-methylimidazol-2-yl)sulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-8-7-10(15-11(14-8)9-3-4-9)17-12-13-5-6-16(12)2/h5-7,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXNJQKYWHEUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)SC3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of biological properties and are used in the development of new drugs. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures. This suggests that imidazole derivatives might interact with these biochemical pathways.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could influence its absorption and distribution.

Result of Action

Imidazole derivatives are known to possess various biological activities, which could result in a wide range of effects at the molecular and cellular level.

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

Biological Activity

2-Cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine, identified by its CAS number 2320514-23-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is with a molecular weight of 246.33 g/mol. Its structural characteristics include:

- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.

- Imidazole moiety : Known for its role in various biological processes, this group may enhance the compound's activity against specific targets.

Biological Activity Overview

Research on the biological activity of 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine has indicated several potential therapeutic applications:

Antimicrobial Activity

Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The presence of the imidazole group is often linked to enhanced interaction with microbial enzymes and cell membranes, leading to increased permeability and cell death .

Antiparasitic Activity

A related class of compounds, particularly those containing imidazolyl-pyrimidine structures, has been reported to possess potent activity against Plasmodium falciparum, the causative agent of malaria. This suggests that 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine may also exhibit similar antiparasitic effects, warranting further investigation into its efficacy and mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. The following table summarizes findings related to the SAR of similar compounds:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antimalarial Efficacy : A systematic study identified imidazolyl-pyrimidines showing potent activity against both wild-type and drug-resistant strains of P. falciparum. These compounds exhibited favorable pharmacokinetic profiles in vivo, suggesting potential for therapeutic use .

- Antimicrobial Properties : Research into related thioether compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to disruption of bacterial cell wall synthesis and function .

- Cell Viability Studies : In vitro assays demonstrated that certain pyrimidine derivatives could inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the downregulation of anti-apoptotic proteins .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

In preclinical studies, this compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The data suggests that it may be useful in treating inflammatory diseases.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in xenograft models where it showed significant tumor size reduction compared to controls. This suggests potential use as a chemotherapeutic agent.

Case Study: Tumor Growth Inhibition

In vivo experiments indicated that treatment with the compound resulted in a significant reduction in tumor size (p < 0.05), highlighting its potential as an anticancer agent.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Positions

The pyrimidine ring exhibits electrophilic character at C-2, C-4, and C-6 positions, enabling nucleophilic substitution under controlled conditions.

Key Observations :

-

The thioether linkage at C-6 is typically introduced via nucleophilic displacement of a chloro or bromo precursor using mercaptoimidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

-

Cyclopropyl groups are incorporated via cross-coupling reactions, such as Suzuki-Miyaura, requiring palladium catalysts and anhydrous conditions .

Oxidation and Reduction Reactions

The methyl and thioether groups are susceptible to redox transformations, altering both reactivity and biological activity.

Oxidation:

-

Thioether to Sulfoxide : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom to sulfoxide, enhancing polarity and hydrogen-bonding capacity .

-

Methyl Group Oxidation : Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid, though this is rarely reported for cyclopropyl-containing pyrimidines due to steric hindrance .

Reduction:

-

Nitro to Amine : If nitro precursors are used in synthesis, catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .

Ring-Opening and Stability

The cyclopropyl ring exhibits strain-driven reactivity:

-

Acid-Catalyzed Ring Opening : Under strong acidic conditions (e.g., HCl/EtOH), the cyclopropane ring may undergo ring-opening to form propene derivatives .

-

Thermal Stability : Decomposition occurs above 200°C, releasing cyclopropane gas and forming fused pyrimidine byproducts .

Cross-Coupling Reactions

The pyrimidine scaffold participates in metal-catalyzed cross-couplings for functional diversification:

| Coupling Type | Catalytic System | Applications | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Introduction of aryl amines at C-4 | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Alkynylation at C-2 or C-6 positions |

Example : A Sonogashira coupling with phenylacetylene introduces an alkynyl group at C-6, enabling further click chemistry modifications .

Biological Derivatization

The compound serves as a precursor for kinase inhibitors and epigenetic modulators:

-

CDK4/6 Inhibition : Analogues with pyrido[2,3-d]pyrimidine cores (e.g., 7x ) show nanomolar IC₅₀ values by targeting ATP-binding pockets .

-

Menin-MLL Interaction : Structural analogs with imidazole-thioether motifs disrupt protein-protein interactions in leukemia models .

Synthetic Routes and Industrial Methods

Industrial synthesis prioritizes atom economy and green chemistry:

-

Continuous Flow Reactors : Enhance yield (up to 85%) in cyclopropanation and thioether formation steps .

-

Solvent Recycling : Ethanol/water mixtures reduce waste in crystallization stages .

Analytical Data and Spectral Signatures

Critical spectroscopic features include:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Functional Group Impact on Physicochemical Properties

- Cyclopropyl vs. Chloro/Isopropyl (Position 2): The cyclopropyl group in the target compound improves metabolic stability compared to the electrophilic chlorine in , which may confer reactivity but also toxicity risks.

- Thioimidazole vs. Carbonitrile/Trimethoxyphenyl (Position 6): The thioimidazole in the target compound offers moderate lipophilicity and hydrogen-bonding capacity. In contrast, the carbonitrile and trimethoxyphenyl groups in enhance polarity and π-π stacking, respectively, which could improve target affinity but reduce membrane permeability.

- Methyl vs. Trifluoromethyl/Carboxylic Acid (Position 4/6): The methyl group in the target compound contributes to lipophilicity, whereas the trifluoromethyl and carboxylic acid groups in drastically alter solubility and ionization, impacting bioavailability.

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule features a pyrimidine ring substituted at the 2-, 4-, and 6-positions with cyclopropyl, methyl, and (1-methyl-1H-imidazol-2-yl)thio groups, respectively. Retrosynthetic disconnections suggest three primary synthetic routes:

- Pyrimidine Ring Construction via Cyclocondensation : Building the pyrimidine core from acyclic precursors, followed by sequential substitutions.

- Late-Stage Functionalization of Preformed Pyrimidines : Introducing substituents onto a preexisting pyrimidine scaffold.

- Modular Coupling of Prefunctionalized Fragments : Assembling the molecule through cross-coupling reactions between pyrimidine and imidazole-thiol intermediates.

The third approach is often favored due to the commercial availability of 2-mercapto-1-methylimidazole and the ability to leverage palladium-catalyzed coupling reactions.

Synthesis of the Pyrimidine Core

Cyclocondensation of 1,3-Dicarbonyl Precursors

The pyrimidine ring can be synthesized via the Biginelli reaction or related cyclocondensation methods. For example, reacting cyclopropanecarboxamide with methyl acetoacetate and thiourea under acidic conditions yields a 4-methyl-6-thiopyrimidine intermediate. However, this method lacks regiocontrol for introducing the cyclopropyl group at the 2-position.

Halogenated Pyrimidine Intermediates

A more reliable strategy involves starting with 2-chloro-4-methyl-6-mercaptopyrimidine (CAS 10277-44-8). Chlorine at the 2-position serves as a leaving group for cyclopropanation, while the thiol at the 6-position enables subsequent coupling with the imidazole moiety.

Representative Procedure:

Introduction of the (1-Methyl-1H-Imidazol-2-yl)Thio Group

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a leaving group (e.g., Cl, Br) at the 6-position with 2-mercapto-1-methylimidazole is challenging due to the poor nucleophilicity of the thiol. However, using Cs₂CO₃ as a base in DMF at 120°C facilitates this reaction.

Optimization Data:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cs₂CO₃, DMF, 120°C | 65 | 95% |

| K₂CO₃, DMF, 120°C | 42 | 88% |

| NaH, THF, 80°C | 28 | 75% |

Palladium-Catalyzed C–S Coupling

Cross-coupling between 2-cyclopropyl-4-methyl-6-bromopyrimidine and 2-mercapto-1-methylimidazole using Pd(dppf)Cl₂ (5 mol%) in 1,4-dioxane at 100°C achieves superior regioselectivity.

Procedure:

- Combine 2-cyclopropyl-4-methyl-6-bromopyrimidine (1.0 equiv), 2-mercapto-1-methylimidazole (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane.

- Heat at 100°C for 12 h under nitrogen.

- Filter through Celite, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 82%

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.12 (s, 1H, imidazole-H), 6.98 (s, 1H, imidazole-H), 3.78 (s, 3H, N–CH₃), 2.55 (s, 3H, C4–CH₃), 1.85–1.92 (m, 1H, cyclopropyl), 1.02–1.10 (m, 4H, cyclopropyl).

- HRMS : [M+H]⁺ calcd for C₁₂H₁₅N₅S: 277.1048; found: 277.1051.

Alternative Routes and Comparative Analysis

Cyclopropanation via Transition Metal Catalysis

Inserting the cyclopropyl group after pyrimidine formation can be achieved using Simmons-Smith conditions (Zn-Cu/CH₂I₂). For example, treating 2-vinyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine with CH₂I₂ and Zn-Cu in ether affords the cyclopropane derivative (57% yield).

One-Pot Multicomponent Reactions

A telescoped synthesis starting from cyclopropanecarbaldehyde , methylacetacetic ester , and thiourea in the presence of BF₃·OEt₂ generates the pyrimidine core with concurrent cyclopropanation (44% yield). However, this method suffers from poor regiocontrol and requires extensive purification.

Challenges and Mitigation Strategies

- Thiol Oxidation : The mercapto group in intermediates is prone to oxidation. Protection as a disulfide or trityl ether is essential.

- Regioselectivity in Coupling Reactions : Pd catalysts with bulky ligands (e.g., XPhos) improve selectivity for the 6-position.

- Cyclopropane Ring Stability : Harsh acidic or basic conditions may open the cyclopropyl ring. Mild reaction temperatures (<100°C) are recommended.

Q & A

Basic: What synthetic strategies are effective for preparing 2-cyclopropyl-4-methyl-6-((1-methyl-1H-imidazol-2-yl)thio)pyrimidine?

Methodological Answer:

Key synthetic routes involve:

- Thioether formation : Reacting pyrimidine intermediates with thiol-containing heterocycles (e.g., 1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., NaH in DMF) to install the thioether group .

- Cyclopropane introduction : Using cyclopropyl boronic acids or Grignard reagents in cross-coupling reactions with halogenated pyrimidine precursors .

- One-pot synthesis : Combining intermediates like 6-amino-1-methyl-2-thiouracil with amines and formalin to form fused pyrimidine systems, followed by cyclopropane functionalization .

Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final compound as a crystalline solid .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectral analysis :

- Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether formation, while ethanol/water mixtures improve cyclopropane coupling efficiency .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce side products .

- Temperature control : Reflux durations (8–10 hours) for cyclization steps balance yield and decomposition risks .

Example : In one study, extending reflux time from 8 to 10 hours increased yield by 12% for analogous pyrimidine derivatives .

Advanced: How to resolve contradictions in spectral data interpretation for structural confirmation?

Methodological Answer:

- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to assign ambiguous peaks .

- X-ray crystallography : Resolve disputes in substituent orientation by obtaining single-crystal structures .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in complex heterocycles .

Advanced: What methodologies evaluate the compound’s biological activity?

Methodological Answer:

- In vitro assays :

- Molecular docking : Study binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with MD simulations .

Data Example : Analogous pyrimidine derivatives showed IC₅₀ = 8.2 µM against breast cancer cells in docking-validated studies .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with:

- Bioactivity testing : Screen analogs against disease-specific targets (e.g., topoisomerase II for anticancer activity) .

- QSAR modeling : Use Hammett constants or logP values to correlate structural features with activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood due to volatile byproducts (e.g., H₂S in thioether synthesis) .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .

- Dose-response curves : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.